4-ethoxy-3-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of this compound might involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also provides increased three-dimensional (3D) coverage .Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of new benzenesulfonamide derivatives with potential applications in photodynamic therapy (PDT) have been explored. A study by Pişkin, Canpolat, and Öztürk (2020) introduced novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in the treatment of cancer through PDT. The study highlighted the compounds' good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Structural Characterization and Assembly
Rodrigues et al. (2015) focused on the structural characterization of similar sulfonamide compounds, revealing their supramolecular architecture. The study provided insights into the two-dimensional and three-dimensional architectures formed through C—H⋯πaryl and C—H⋯O intermolecular interactions, respectively. This research could facilitate the understanding of how such compounds interact at the molecular level, potentially leading to the development of new materials or drugs with specific properties (Rodrigues et al., 2015).
Bioactivity Studies
Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated their bioactivity, focusing on cytotoxicity, tumor specificity, and carbonic anhydrase inhibition. Some derivatives showed interesting cytotoxic activities, indicating potential for further anti-tumor activity studies. This suggests that benzenesulfonamide derivatives could be explored further for their medicinal chemistry applications, including cancer therapy (Gul et al., 2016).
Crystal Packing and Conformation
De Castro et al. (2013) investigated the conformation and assembly of arylsulfonamide para-alkoxychalcone hybrids. The study highlighted how the inclusion of a methylene group affects the molecular conformation and crystal packing, emphasizing the significance of subtle structural changes on the physical properties of these compounds. Such insights are valuable for the design of materials with desired physical characteristics (De Castro et al., 2013).
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-3-26-19-9-8-17(12-18(19)20)27(23,24)21-14-4-6-15(7-5-14)22-11-10-16(13-22)25-2/h4-9,12,16,21H,3,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXDYRBMXRSZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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